While the compound can be found in databases like PubChem [] and commercial suppliers like AChemBlock [], no scientific publications explicitly mentioning its use in research were identified during this search. This suggests that 5-Bromo-6-methylpyrimidin-2(1H)-one might be a relatively new compound or one with limited research interest to date.
If you're interested in learning more about this specific compound, you might consider:
5-Bromo-4-methylpyrimidin-2-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine ring. Its molecular formula is C₅H₅BrN₂O, and it has a molecular weight of 189.01 g/mol. The compound exhibits a distinctive structure that includes a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of the bromine atom at position 5 and the hydroxyl group at position 2 contributes to its reactivity and potential biological activity .
Research indicates that 5-bromo-4-methylpyrimidin-2-ol possesses significant biological activities. It has been identified as a protein kinase inhibitor, which suggests its potential role in modulating cell signaling pathways involved in cancer and other diseases. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in oncology . Furthermore, studies have shown that related pyrimidine derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that 5-bromo-4-methylpyrimidin-2-ol may share similar effects .
The synthesis of 5-bromo-4-methylpyrimidin-2-ol can be achieved through several methods:
5-Bromo-4-methylpyrimidin-2-ol finds applications in various fields:
Interaction studies involving 5-bromo-4-methylpyrimidin-2-ol have focused on its binding affinity with various biological targets, particularly protein kinases. These studies utilize techniques such as molecular docking and kinetic assays to evaluate how effectively the compound inhibits enzyme activity. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 5-bromo-4-methylpyrimidin-2-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-5-bromo-4-methylpyrimidine | 17321-93-6 | 0.88 |
2,5-Dibromo-4-methylpyrimidine | 171408-73-4 | 0.84 |
5-Bromo-4-(tert-butyl)pyrimidine | 1439-08-3 | 0.84 |
These compounds exhibit variations in their substituents or halogenation patterns but retain the core pyrimidine structure. The unique positioning of functional groups in 5-bromo-4-methylpyrimidin-2-ol distinguishes it from these similar compounds, potentially influencing its biological activity and chemical reactivity .